molecular formula C15H11FO4 B6378768 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol CAS No. 1111132-38-7

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378768
CAS No.: 1111132-38-7
M. Wt: 274.24 g/mol
InChI Key: WWVSDVZVSOEKNL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol is an organic compound with a complex structure that includes a fluoro, methoxycarbonyl, and formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxyphenol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluoro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but lacks the formyl group.

    4-Fluoro-3-methoxyphenylboronic acid: Similar structure but without the methoxycarbonyl group.

Uniqueness

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol is unique due to the presence of both the formyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVSDVZVSOEKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685313
Record name Methyl 4-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-38-7
Record name Methyl 4-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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